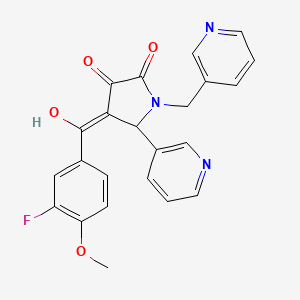![molecular formula C16H15N3O2 B12003263 N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)
N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It is also known by other names, such as N-(p-Toluenesulfonyl)imino]phenyliodinane or 4-Methyl-N-(phenyl-λ^3-iodanylidene)benzenesulfonamide .
- The compound consists of an iodonium inner salt core, where the iodine atom is coordinated to the phenyl ring.
- Its molecular weight is approximately 375.23 g/mol.
- The melting point is around 104.0-105.0 °C (decomposition) .
N’-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide: C13H14INO2S
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction between an appropriate amine and an iodonium salt. For example, the reaction of p-toluenesulfonyl chloride with p-anisidine (4-methoxyaniline) followed by treatment with iodine generates the desired compound.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at room temperature or under mild heating conditions.
Industrial Production: While there isn’t extensive industrial-scale production, researchers often synthesize it in the laboratory for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use this compound as a reagent in various synthetic transformations due to its unique iodonium core.
Biology and Medicine: It has applications in bioconjugation, labeling, and imaging studies.
Industry: While not widely used industrially, it contributes to the development of novel synthetic methodologies.
Mechanism of Action
- The compound’s mechanism of action primarily relates to its ability to transfer iodine atoms during reactions.
- It can serve as an electrophilic iodine source, participating in electrophilic aromatic substitutions and other transformations.
Comparison with Similar Compounds
Similar Compounds: Other iodonium salts, such as N’-[(E)-(2-ethoxyphenyl)methylideneamino]-4-methoxybenzamide , exhibit similar reactivity.
Uniqueness: The combination of the 4-methylphenyl group and the iodonium core distinguishes it from related compounds.
Remember that this compound’s applications and research significance continue to evolve, and scientists explore its potential in various fields
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C16H15N3O2/c1-12-7-9-13(10-8-12)11-17-19-16(21)15(20)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,20)(H,19,21)/b17-11+ |
InChI Key |
SJJXIDKDUCJSQH-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


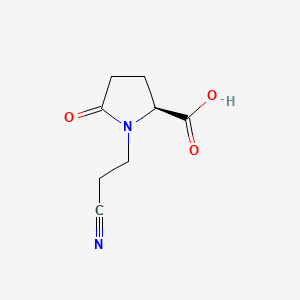
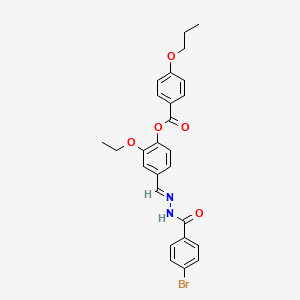
![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
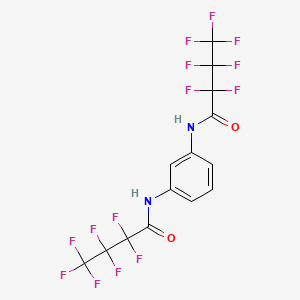


![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)
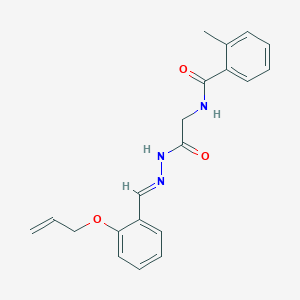
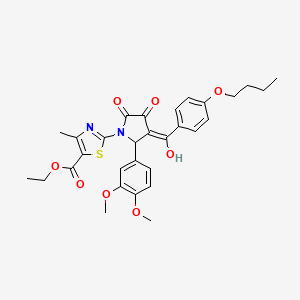
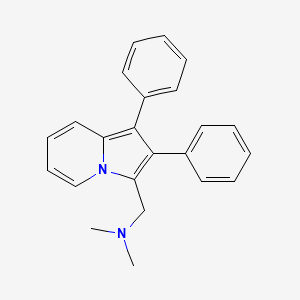
![1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003273.png)
